4-Phenylbutanoyl chloride
Overview
Description
4-Phenylbutanoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds as follows:
C6H5CH2CH2CH2COOH+SOCl2→C6H5CH2CH2CH2COCl+SO2+HCl
The reaction is usually carried out under reflux conditions, and the resulting this compound is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) as a chlorinating agent. The reaction is conducted in the presence of a suitable solvent, such as dichloromethane, and the product is isolated through distillation.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-phenylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-phenylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Ammonia (NH3): Reacts with this compound to form 4-phenylbutanamide.
Alcohols (ROH): React with this compound to form esters.
Water (H2O): Hydrolyzes this compound to form 4-phenylbutanoic acid.
Major Products Formed
4-Phenylbutanamide: Formed from the reaction with ammonia.
4-Phenylbutanoic acid: Formed from hydrolysis.
4-Phenylbutanol: Formed from reduction.
Scientific Research Applications
4-Phenylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Phenylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The acylation process typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: The parent acid of 4-Phenylbutanoyl chloride.
4-Phenylbutanol: The reduced form of this compound.
4-Phenylbutanamide: The amide derivative of this compound.
Uniqueness
This compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives, including amides, esters, and alcohols, sets it apart from other similar compounds.
Properties
IUPAC Name |
4-phenylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQISMDUHBUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472798 | |
Record name | 4-phenylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18496-54-3 | |
Record name | Benzenebutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18496-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-phenylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenebutanoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W22MZ4QSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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